Product packaging for Imidacloprid-d4(Cat. No.:CAS No. 1015855-75-0)

Imidacloprid-d4

Cat. No.: B124505
CAS No.: 1015855-75-0
M. Wt: 259.68 g/mol
InChI Key: YWTYJOPNNQFBPC-KHORGVISSA-N
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Description

Imidacloprid-d4 is labelled Imidacloprid which is a neonicotinoid, the active ingredient in certain neuro-active insecticides.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClN5O2 B124505 Imidacloprid-d4 CAS No. 1015855-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTYJOPNNQFBPC-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583589
Record name N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-75-0
Record name N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015855-75-0
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Methodological Advancements in Imidacloprid D4 Based Quantification

State-of-the-Art Mass Spectrometry Protocols Leveraging Imidacloprid-d4

The use of this compound is integral to modern mass spectrometry (MS) for achieving high precision and accuracy. Its chemical properties, being nearly identical to the native analyte, allow it to mimic the behavior of Imidacloprid (B1192907) during sample preparation and analysis, thereby correcting for variations.

Development and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the analysis of Imidacloprid, with this compound used as an internal standard to ensure accuracy. caymanchem.comnih.gov Method development focuses on optimizing chromatographic separation and mass spectrometric detection to achieve high sensitivity and selectivity, even in complex matrices.

Researchers have developed numerous LC-MS/MS methods for various sample types, including water, soil, plant tissues, and biological fluids. tuat.ac.jpnih.govresearchgate.net A typical approach involves reversed-phase chromatography using a C18 column. tuat.ac.jpuc.pt Mobile phases are generally composed of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. uc.ptresearchgate.net For instance, a method for post-mortem samples used a mobile phase of acetonitrile and 0.1% formic acid (15:85) at a flow rate of 0.25 mL/min. uc.pt

Electrospray ionization (ESI) in positive ion mode is commonly employed, as it provides strong molecular ion signals ([M+H]⁺) for Imidacloprid and this compound. nih.govresearchgate.net The optimization of MS/MS parameters, such as cone voltage and collision energy, is crucial for maximizing the signal of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. tuat.ac.jp For Imidacloprid, common transitions include m/z 256 → 209 and m/z 256 → 175, while for this compound, the corresponding transition is m/z 260 → 213, accounting for the mass difference due to the deuterium (B1214612) atoms. researchgate.netproquest.com In one study, the quantification ion for Imidacloprid was m/z 175.089, and for this compound, it was m/z 179.123. researchgate.net

These optimized methods demonstrate excellent performance, with low limits of detection (LOD) and quantification (LOQ), broad linear ranges, and high accuracy and precision. nih.govmazums.ac.ir For example, a method for crayfish tissue achieved LODs of 0.02–0.5 μg·L⁻¹ and LOQs of 0.05–2.0 μg·L⁻¹. nih.govnih.gov

Table 1: Selected LC-MS/MS Method Parameters for Imidacloprid Analysis Using this compound

MatrixColumnMobile PhaseIonization ModeMRM Transitions (Imidacloprid)LOD/LOQReference
Paddy Water & SoilShimadzu C18Acetonitrile/Water (50:50, v/v) with 0.1% Acetic AcidESI+m/z 256 → 209 (Quantification)LOD: 0.3 µg/L (water), 0.5 µg/kg (soil) tuat.ac.jp
Crayfish TissuesNot SpecifiedAcetonitrile/Water/Acetic Acid (8:20:0.1)ESI+[M+H]⁺ peak monitoredLOD: 0.02–0.5 μg·L⁻¹, LOQ: 0.05–2.0 μg·L⁻¹ nih.govnih.gov
Post-mortem SamplesXTerraTM MS C18Acetonitrile and 0.1% Formic Acid (15:85)ElectrosprayNot SpecifiedLOD: 0.002 mg/mL, LOQ: 0.01 mg/mL uc.pt
Kimchi CabbageNot SpecifiedNot SpecifiedID-LC/MS/MSm/z 256 → 209Not Specified proquest.com
Parsley & RocketNot Specified5 mM Ammonium Formate in Water and MethanolESI+m/z 256.1 → 209.2, m/z 256.1 → 175.2LOQ: 0.01 mg/kg researchgate.net

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Imidacloprid Analysis

While LC-MS/MS is more common for analyzing polar compounds like neonicotinoids, GC-MS can also be utilized, though it often requires a derivatization step to increase the volatility of the analyte. free.frnih.gov For Imidacloprid, this typically involves alkaline hydrolysis to form a more volatile and thermally stable product, 1-(6-chloro-3-pyridylmethyl)-imidazolidin-2-one (imidacloprid-urea), which is suitable for GC analysis. free.frresearchgate.netresearchgate.net

This compound is intended for use as an internal standard in GC-MS quantification, similar to its role in LC-MS/MS. caymanchem.com The analysis is often performed in Selected Ion Monitoring (SIM) mode to enhance selectivity and sensitivity. free.frepa.gov For the hydrolyzed product of Imidacloprid, characteristic ions such as m/z 211 (base peak), m/z 126, and m/z 99 are monitored. researchgate.net The use of a deuterated internal standard, such as [2H10]Anthracene, has also been reported to achieve good recovery and precision. free.fr

Method development involves optimizing the hydrolysis conditions (e.g., temperature and time) and GC parameters, including the temperature program and carrier gas flow rate. free.frresearchgate.net One study reported a detection limit of 0.16 µg/L for water and 1 µg/kg for soil samples, with relative standard deviations between 0.3% and 1%. free.fr

Principles and Benefits of Isotope Dilution Mass Spectrometry (ID-MS) with this compound in Trace Analysis

Isotope Dilution Mass Spectrometry (ID-MS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical procedure. nih.govproquest.comresearchgate.net Because the labeled internal standard is chemically identical to the analyte, it experiences the same losses during sample extraction, cleanup, and ionization. nih.gov

The key principle of ID-MS is that quantification is based on the measured ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. This ratio remains constant regardless of sample loss or variations in instrument response. nih.govnih.gov This approach effectively compensates for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix—which are a significant challenge in trace analysis, especially with LC-MS/MS. nih.govnih.gov

The primary benefits of using this compound in an ID-MS workflow include:

Enhanced Accuracy and Precision: By correcting for both procedural losses and matrix-induced signal fluctuations, ID-MS provides highly accurate and reproducible results. proquest.comresearchgate.net

Compensation for Matrix Effects: It is one of the most effective ways to overcome signal suppression or enhancement, eliminating the need for matrix-matched calibration, which can be time-consuming and requires analyte-free blank matrices. nih.gov

Improved Method Ruggedness: The method becomes less susceptible to variations in extraction efficiency and instrument performance. nih.gov

A study determining neonicotinoids in kimchi cabbage used this compound as an internal standard and achieved a measured value for Imidacloprid of (0.860 ± 0.020) mg/kg, demonstrating the high precision of the ID-LC/MS/MS method. proquest.com

Comprehensive Sample Preparation Strategies for this compound Enhanced Analysis

Effective sample preparation is paramount for removing interfering substances from the matrix and concentrating the target analyte before MS analysis. The use of this compound as an internal standard, added before extraction, is crucial for monitoring and correcting for any analyte loss during these multi-step procedures.

Refined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Implementations for Diverse Matrices

The QuEChERS method has become a standard approach for pesticide residue analysis in a wide variety of food and environmental matrices. researchgate.netipbeja.pt The procedure involves an initial extraction with acetonitrile, followed by a salting-out step using salts like anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation. mazums.ac.irresearchgate.net The final step is a cleanup of the acetonitrile extract using dispersive solid-phase extraction (d-SPE). researchgate.net

The choice of d-SPE sorbents is critical and is tailored to the specific matrix.

Primary Secondary Amine (PSA): Commonly used to remove organic acids, fatty acids, and sugars. researchgate.netsigmaaldrich.com

C18 (Octadecylsilane): Effective for removing non-polar interferences like lipids. sigmaaldrich.com

Graphitized Carbon Black (GCB): Used to remove pigments such as chlorophyll (B73375) and carotenoids, but must be used judiciously as it can also retain planar analytes like some pesticides. nih.gov

Researchers have successfully applied and modified QuEChERS for matrices such as crayfish, leafy vegetables, rice, and flower blossoms. nih.govresearchgate.netresearchgate.netsigmaaldrich.com For crayfish tissues, a method using acetonitrile with 0.1% acetic acid for extraction followed by cleanup with a neutral alumina (B75360) column and GCB yielded recoveries between 80.6% and 112.7%. nih.govnih.gov For flower blossoms, a combination of PSA and C18 sorbents provided the best recoveries (>89%) and matrix removal. sigmaaldrich.com

Table 2: QuEChERS Method Performance for Imidacloprid in Various Matrices

MatrixExtraction Solventd-SPE Cleanup Sorbent(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Date FruitAcetonitrileSingle-walled carbon nanotubes93-102<5 rifst.ac.ir
Human Blood & LiverAcetonitrileMgSO₄, NaCl961.4-6.5 mazums.ac.ir
RiceAcetonitrilePSA80-120<20 researchgate.net
Crayfish TissuesAcetonitrile w/ 0.1% Acetic AcidNeutral Alumina, GCB80.6-112.74.2-12.6 nih.govnih.gov
Flower BlossomsAcetonitrilePSA, C18>89<7 sigmaaldrich.com

Innovations in Solid Phase Extraction (SPE) Techniques for Deuterated Analytes

Solid Phase Extraction (SPE) is a widely used cleanup and pre-concentration technique, particularly for liquid samples like water or for cleaning complex extracts. nih.govnih.gov The method involves passing the liquid sample through a cartridge packed with a solid sorbent material that retains the analyte. After washing away interferences, the analyte is eluted with a small volume of solvent.

Innovations in SPE for deuterated analytes like this compound focus on the development and application of novel sorbent materials and optimizing extraction protocols for better selectivity and recovery.

Polymeric Sorbents: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are versatile and show good retention for a broad range of compounds, including neonicotinoids. A study analyzing kimchi cabbage found that a combination of HLB and Carb SPE cartridges was effective for cleanup prior to ID-LC/MS/MS analysis. proquest.comresearchgate.net

Molecularly Imprinted Polymers (MIPs): These are highly selective custom-synthesized polymers. An MIP created specifically for Imidacloprid showed high selectivity and was used as a magnetic SPE sorbent for pre-concentration from samples before LC-QTOF-MS analysis. nih.gov

Cartridge Selection: The choice of SPE cartridge is critical. A comparison of Bakerbond spe™ SDB-1 and Bond Elut Plexa columns for extracting neonicotinoids from water showed varying recoveries. For Imidacloprid, the Bond Elut Plexa column performed better, with a recovery of 66.9%, compared to 36.9% for the Bakerbond column. scispace.com

The use of this compound, added before the SPE process, is essential to accurately quantify recovery rates and ensure the reliability of the final analytical result. nih.gov For example, in a study analyzing environmental water, this compound was used to compensate for extraction efficiency and matrix effects, achieving recoveries of 78% to 110% and method detection limits as low as 2 to 7 ng/L after SPE. nih.gov

Mitigating Matrix Effects Through this compound Internal Standardization

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the sample matrix—the components of a sample other than the analyte of interest—can significantly interfere with the measurement of the target analyte. nih.gov This phenomenon, known as the matrix effect, can cause unpredictable signal suppression or enhancement, leading to inaccurate quantification. nih.gov The co-eluting matrix components can alter the ionization efficiency of the analyte in the mass spectrometer's source.

To compensate for these variations, a stable isotope-labeled internal standard, such as this compound, is introduced into the sample at a known concentration before preparation. sigmaaldrich.comcaymanchem.compubcompare.ai this compound is an ideal internal standard because it is structurally and chemically almost identical to Imidacloprid, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. pubcompare.ai Crucially, as it co-elutes with the native Imidacloprid, it experiences the same matrix effects. nih.govresearchgate.net However, because it has a different mass (due to the deuterium atoms), the mass spectrometer can distinguish it from the unlabeled analyte. sigmaaldrich.com

By calculating the ratio of the analyte's signal to the internal standard's signal, any signal suppression or enhancement that affects both compounds is effectively canceled out. This process, known as internal standard normalization, corrects for variations in both the matrix effect and instrument response. Research on crayfish tissues demonstrated this principle by calculating the internal standard normalized matrix factor (IS-N MF) to evaluate and compensate for significant ion enhancement and suppression observed for Imidacloprid and its metabolites in various tissues like the cephalothorax, hepatopancreas, and muscle. nih.govresearchgate.net This approach is fundamental for achieving accurate and precise quantification in complex matrices such as soil, honey, pollen, and various animal tissues. sigmaaldrich.comsigmaaldrich.com

Rigorous Validation and Quality Assurance in this compound Analytical Methods

For an analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its fitness for a specific purpose. nih.gov The use of this compound is integral to methods that are validated according to international guidelines, such as those from the European Commission's Directorate-General for Health and Food Safety (DG SANTE). nih.gov

Method validation begins with characterizing its performance parameters. Linearity establishes the concentration range over which the instrument's response is proportional to the analyte concentration. For methods quantifying Imidacloprid, excellent linearity is consistently reported, with correlation coefficients (R²) typically greater than 0.99. nih.govnih.gov

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info These limits are critical, especially when monitoring for trace levels of residues in food and environmental samples. d-nb.info For instance, in the analysis of Imidacloprid and its metabolites in crayfish tissues, LODs were found to be in the range of 0.02–0.5 µg·L⁻¹, with LOQs ranging from 0.05–2.0 µg·L⁻¹. nih.gov Another study on maize and soil reported recoveries greater than 78% and relative standard deviations below 5.4%. nih.gov In groundwater monitoring, the reporting limit for Imidacloprid was set at 0.05 ppb to account for matrix effects, with the method detection limit being 0.01 ppb. ca.gov

Method Performance Characteristics for Imidacloprid Analysis
MatrixLinearity (R²)LODLOQReference
Crayfish Tissues (P. clarkii)>0.990.02–0.5 µg·L⁻¹0.05–2.0 µg·L⁻¹ nih.gov
Maize and Soil>0.99Not ReportedNot Reported nih.gov
Tomato0.99970.003 mg/kg0.01 mg/kg researchgate.net
Water and AppleNot ReportedCalculated as 3x S/NCalculated as 10x S/N nih.gov
GroundwaterNot Reported0.01 ppb0.05 ppb (Reporting Limit) ca.gov

Accuracy and precision are paramount in analytical chemistry. Accuracy, often assessed through recovery studies, measures how close a result is to the true value. Precision, measured by the relative standard deviation (RSD), indicates the repeatability of the measurement. In recovery experiments, a blank matrix is spiked with a known amount of the analyte and analyzed. The percentage of the analyte detected (the recovery) is then calculated.

Methods utilizing this compound as an internal standard consistently demonstrate good accuracy and precision. A method for analyzing Imidacloprid and its metabolites in crayfish tissues reported recoveries ranging from 80.6% to 112.7% with RSDs between 4.2% and 12.6%. nih.gov Similarly, a study on maize and soil found recoveries to be above 78% with RSDs less than 5.4%. nih.gov In water and apple samples, quantitative recoveries for Imidacloprid were between 92.0% and 99.0%, with intra-day and inter-day RSDs ranging from 0.8% to 1.6%. nih.gov

Recovery and Precision Data for Imidacloprid Analysis
MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Crayfish Tissues (P. clarkii)80.6 - 112.74.2 - 12.6 nih.gov
Maize and Soil>78<5.4 nih.gov
Water and Apple92.0 - 99.00.8 - 1.6 nih.gov
Plant Materials80 - 1041.5 - 7.4 fao.org

While a single laboratory may validate its methods, ensuring that different laboratories can achieve comparable results is essential for regulatory monitoring and data consistency. eppo.int This is achieved through inter-laboratory comparisons, often in the form of proficiency tests (PTs). testqual.comresearchgate.net In a PT, a central organizer distributes a homogeneous and stable sample containing a known, but undisclosed, concentration of an analyte (like Imidacloprid) to multiple laboratories. eppo.intresearchgate.net

The participating laboratories analyze the sample using their own methods and report their results back to the organizer. cabidigitallibrary.orgdtu.dk The performance of each laboratory is then evaluated, often using statistical methods like z-scores, which measure the deviation of a laboratory's result from the assigned value. cabidigitallibrary.org Regular participation in PTs is a key requirement for laboratory accreditation to standards like ISO/IEC 17025. eppo.int

For pesticides like Imidacloprid, proficiency testing schemes are organized at national and international levels, including by European Union Reference Laboratories (EURLs). dtu.dk These tests help to harmonize analytical methods across different labs, improve the accuracy and comparability of data, and ensure that analytical methods are robust enough to handle the same matrix. cabidigitallibrary.orgdtu.dk While these PTs focus on the accurate measurement of Imidacloprid, the successful use of internal standards like this compound is a critical component of the high-quality analytical methods employed by participating laboratories to achieve satisfactory performance.

Environmental Dynamics of Imidacloprid Explored Via Imidacloprid D4 Tracing

Elucidating Environmental Fate and Degradation Mechanisms

The use of Imidacloprid-d4 has been instrumental in clarifying the complex degradation processes that Imidacloprid (B1192907) undergoes in the environment. By tracing the labeled molecules, scientists can meticulously track the formation of metabolites and determine the rates of various degradation reactions under controlled laboratory settings and in field studies.

Hydrolysis and photolysis are two primary abiotic degradation pathways for Imidacloprid in aquatic environments. This compound allows for precise measurement of the rates of these processes without interference from naturally occurring Imidacloprid.

Studies have shown that Imidacloprid is relatively stable to hydrolysis in acidic and neutral water. nih.gov However, its degradation is enhanced under alkaline conditions. nih.gov The rate of hydrolysis follows quasi-first-order kinetics. nih.gov For instance, at a pH of 7 and a temperature of 25°C, the hydrolysis half-life of Imidacloprid can range from 33 to 44 days. moraybeedinosaurs.co.uk In contrast, under alkaline conditions (pH 9), only 20% of Imidacloprid hydrolyzed over a three-month period in darkness, while at pH 7, only 1.5% was lost during the same timeframe. orst.edu Another study reported a hydrolysis half-life of approximately one year at pH 9. fao.org

Photolysis, or degradation by sunlight, is a more rapid process for Imidacloprid in water. nih.govorst.edu The aqueous photolysis half-life is reported to be less than 3 hours. moraybeedinosaurs.co.uk One study measured the photolytic half-life of Imidacloprid in HPLC grade water to be 43 minutes. nih.gov The main degradation product identified in these studies is often 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone. nih.gov

Condition Half-Life Key Findings
Hydrolysis (pH 7, 25°C) 33 - 44 days moraybeedinosaurs.co.ukStable under neutral conditions.
Hydrolysis (pH 9) Approx. 1 year fao.orgDegradation is slow in alkaline water.
Aqueous Photolysis < 3 hours moraybeedinosaurs.co.ukRapid degradation in the presence of light.
Photolysis (HPLC grade water) 43 minutes nih.govDemonstrates high susceptibility to photodegradation.

This table summarizes the degradation rates of Imidacloprid under different abiotic conditions, with data primarily derived from studies that would utilize isotopic tracers like this compound for accurate quantification.

Isotopic tracers like this compound are invaluable for studying the microbial breakdown of Imidacloprid. iaea.org These tracers allow researchers to follow the transformation of the parent compound into various metabolites by soil and water microorganisms. iaea.org This helps in identifying the specific metabolic pathways and the microorganisms responsible for the degradation.

Several bacterial and fungal species have been identified that can degrade Imidacloprid. nih.gov The degradation can proceed through several pathways, including hydroxylation of the imidazolidine (B613845) ring, reduction of the nitro group, or the loss of the nitro group. researchgate.net Common metabolites formed during microbial degradation include Imidacloprid-guanidine, 5-hydroxy-imidacloprid, and olefin-imidacloprid. researchgate.netnih.gov For example, the bacterium Sphingobacterium sp. and Agrobacterium sp. have been shown to degrade 81.0% and 84.9% of Imidacloprid, respectively, at a concentration of 95 mg/L, with Imidacloprid-guanidine identified as a metabolite. nih.gov

The use of this compound enables the precise tracking and quantification of these metabolites, providing a clear picture of the biodegradation process. iaea.org

Metabolic Pathway Key Metabolites Microorganisms Involved
Hydroxylation5-hydroxy-imidacloprid researchgate.netHymenobacter latericoloratus researchgate.net
Nitro-group ReductionImidacloprid-guanidine nih.govSphingobacterium sp., Agrobacterium sp. nih.gov
Loss of Nitro GroupOlefin-imidacloprid researchgate.netHymenobacter latericoloratus researchgate.net

This table outlines the primary microbial transformation pathways of Imidacloprid and the resulting metabolites, elucidated through studies often employing isotopic tracers.

The persistence of Imidacloprid in the environment is significantly influenced by factors such as temperature and pH. orst.edu this compound tracing studies help to quantify these effects accurately.

Generally, the degradation of Imidacloprid increases with higher temperatures. researchgate.net This is true for both abiotic (hydrolysis and photolysis) and biotic (microbial) degradation processes. For instance, the hydrolysis of Imidacloprid is enhanced at higher temperatures. nih.gov

The pH of the soil and water also plays a critical role. Imidacloprid is more stable in acidic to neutral conditions and degrades more rapidly in alkaline environments. nih.govmoraybeedinosaurs.co.uk The half-life of Imidacloprid in soil tends to increase as the soil pH increases. moraybeedinosaurs.co.uk

Environmental Factor Effect on Imidacloprid Persistence Details
Temperature Higher temperature generally decreases persistence. researchgate.netIncreased rates of hydrolysis and microbial degradation. nih.gov
pH Persistence is higher in acidic and neutral conditions. nih.govDegradation is faster in alkaline conditions. nih.govmoraybeedinosaurs.co.uk

This table summarizes the influence of temperature and pH on the environmental persistence of Imidacloprid, with findings supported by quantitative studies using tracers like this compound.

Advanced Research on Soil and Water Transport of Imidacloprid

Understanding the movement of Imidacloprid through soil and its potential to contaminate water resources is a critical area of environmental research. Deuterium-labeled Imidacloprid (this compound) is a powerful tool for these investigations, enabling precise tracking of its transport and distribution in soil and water systems.

The adsorption and desorption behavior of Imidacloprid in soil governs its mobility. This compound is used in laboratory batch and column experiments to determine the kinetics of these processes.

Studies have shown that the adsorption of Imidacloprid to soil is influenced by soil properties such as organic matter content and clay mineralogy. orst.edunih.gov Generally, soils with higher organic matter and clay content exhibit stronger adsorption of Imidacloprid. researchgate.net The kinetic adsorption of Imidacloprid on soil has been found to follow a pseudo-second-order model. scirp.org

Desorption studies, often showing hysteresis, indicate that a portion of the adsorbed Imidacloprid can be tightly bound to soil particles and is not easily released back into the soil solution. researchgate.net This suggests that with time, Imidacloprid residues can become more strongly bound to the soil. orst.edu The amount of Imidacloprid released after successive dilutions has been observed to range from 32% to 60% of the total amount adsorbed. researchgate.net

Soil Property Influence on Adsorption Kinetic Model Desorption Behavior
Organic MatterHigher content increases adsorption. orst.eduresearchgate.netPseudo-second-order scirp.orgHysteretic, with 32-60% released. researchgate.net
Clay ContentHigher content increases adsorption. researchgate.netPseudo-second-order scirp.orgIrreversible binding can occur. mdpi.com

This table details the key findings from adsorption-desorption studies of Imidacloprid in soil, where this compound would be used for accurate quantification.

The potential for Imidacloprid to leach through the soil profile and contaminate groundwater and surface water is a significant environmental concern. orst.edu this compound is used in column and field leaching studies to quantify this potential.

Due to its relatively high water solubility and moderate adsorption to many soil types, Imidacloprid is considered to have a potential to leach. moraybeedinosaurs.co.ukscirp.org However, its actual mobility can vary significantly depending on soil characteristics and environmental conditions. researchgate.net In some studies, the amount of Imidacloprid leached from soil columns was less than 2% of the amount applied. researchgate.net In contrast, another laboratory study found that 28.7% of the applied Imidacloprid was recovered in the leachate from a 25 cm soil column. orst.edu

Field studies have detected Imidacloprid in both groundwater and surface water in various regions. health.state.mn.usscielo.br For example, in Minnesota, Imidacloprid was detected in ten percent of groundwater samples, with a maximum concentration of 0.17 µg/L. health.state.mn.us The use of this compound in controlled field studies can help to more accurately model and predict the extent of such contamination under different agricultural practices and environmental scenarios.

Study Type Key Findings on Leaching Factors Influencing Leaching
Laboratory Column Studies Leaching can range from <2% to 28.7% of applied amount. orst.eduresearchgate.netSoil type, organic matter content, water flow rate. researchgate.net
Field Monitoring Detected in groundwater and surface water in various locations. health.state.mn.usscielo.brAgricultural practices, rainfall, soil vulnerability. ca.gov

This table summarizes the findings related to the leaching potential of Imidacloprid, where labeled compounds like this compound are essential for precise measurements.

Field-Scale Tracer Experiments for Spatiotemporal Distribution of Imidacloprid

Field-scale experiments are fundamental to determining the real-world movement and distribution of imidacloprid in soil and water systems. These studies often investigate how different soil types and agricultural practices affect the insecticide's mobility. unl.edu For instance, research has shown that imidacloprid sorbs more strongly to soils with higher organic carbon content, such as those in riparian buffer zones, compared to cropland soils. unl.edu This increased sorption reduces the insecticide's mobility and potential for leaching. unl.edu

The spatiotemporal distribution of imidacloprid is also heavily influenced by water movement, including irrigation and rainfall, which can drive the compound deeper into the soil profile. mdpi.com Studies monitoring imidacloprid's transport in soil have detected it at depths of up to 105 cm, demonstrating its potential to leach towards groundwater under certain conditions. moraybeedinosaurs.co.uk

In these field studies, this compound plays a critical laboratory-based role. While not released into the field itself, it is used as an internal standard during the analysis of collected soil and water samples. sigmaaldrich.com By adding a known quantity of this compound to each sample extract, scientists can accurately calculate the concentration of the unlabeled imidacloprid, compensating for any loss during sample preparation and analysis. This ensures that the data accurately reflects the insecticide's concentration and location in the field over time, providing a clear picture of its environmental fate. sigmaaldrich.com The detection of imidacloprid in surface waters and groundwater in various regions highlights the importance of these tracer-supported studies in assessing environmental contamination. nih.govnih.gov

Plant Uptake, Translocation, and Residue Dynamics

Systemic Movement of Imidacloprid in Agricultural and Wild Plants

Imidacloprid is valued in agriculture for its systemic properties. moraybeedinosaurs.co.ukresearchgate.net Following application to seeds, soil, or foliage, it is absorbed by the plant and transported upwards through the xylem, the plant's water-conducting tissues. researchgate.netresearchgate.net This process, known as acropetal translocation, distributes the compound to all parts of the plant, including stems, leaves, and, eventually, flowers. researchgate.nethnxb.org.cn The efficiency of this uptake and translocation can vary depending on the plant species, application method, and environmental conditions. researchgate.netnih.gov

Tracer studies are indispensable for visualizing and quantifying this systemic movement. While many studies have utilized radiolabelled compounds like [¹⁴C]imidacloprid to track distribution, the analytical principle remains the same when using stable isotope-labeled standards like this compound. hnxb.org.cnnih.gov For example, studies in rape seedlings have shown that after seed treatment, imidacloprid is distributed throughout the plant, with the majority accumulating in the leaves and stems rather than the roots. hnxb.org.cn Similarly, research on rice plants demonstrated that imidacloprid is readily translocated from roots to leaves. nih.gov The use of this compound as an internal standard in the laboratory analysis of these plant tissues allows for precise quantification of the parent insecticide, revealing how it is absorbed, distributed, and concentrated within different plant parts over time. caymanchem.complos.org

Quantification of Imidacloprid and its Metabolites in Nectar and Pollen

A significant consequence of imidacloprid's systemic nature is its translocation into the nectar and pollen of treated plants. This creates a direct route of exposure for pollinators and other nectar-feeding organisms. moraybeedinosaurs.co.uk Accurate quantification of these residues is therefore critical for risk assessment. Analytical methods, such as the widely used QuEChERS protocol followed by LC-MS analysis, rely on isotopically labeled internal standards like this compound to achieve the necessary accuracy and precision. plos.org this compound is added to nectar and pollen samples during extraction to correct for analytical variability, ensuring the final measurements are reliable. plos.org

Research has consistently detected imidacloprid and its metabolites in the nectar and pollen of numerous crops. In a study on squash plants treated with soil-applied imidacloprid, the compound was quantified in both nectar and pollen. plos.org Another study on buckwheat flowers demonstrated that residue concentrations in nectar increased with higher application rates and also quantified key metabolites. umn.edu

Residue Concentrations of Imidacloprid in Squash (Cucurbita pepo)
Plant MaterialMean Concentration (ppb)Standard Deviation
Nectar10± 3
Pollen14± 8

Data sourced from Stoner & Eitzer (2012). plos.org

Residue Concentrations in Buckwheat (Fagopyrum esculentum) Flowers
CompoundLabel Rate ConcentrationTwice Label Rate Concentration
Imidacloprid6.6 ± 1.0 ppm (16 ppb/flower)12.3 ± 2.7 ppm (29 ppb/flower)
Hydroxy Metabolite1.1 ppm (2.4 ppb/flower)1.9 ppm (4.4 ppb/flower)
Olefin Metabolite0.2 ppm (0.5 ppb/flower)0.5 ppm (1.1 ppb/flower)

Data sourced from a study on nectar-feeding parasitoids. umn.edu

Implications for Exposure Pathways to Non-Target Organisms

The precise quantification of imidacloprid in nectar, pollen, soil, and water, made possible by the use of this compound as an analytical standard, is fundamental to understanding exposure pathways for non-target organisms. caymanchem.complos.org The presence of insecticide residues in floral resources directly exposes pollinators like honey bees, bumble bees, and parasitic wasps to the compound. moraybeedinosaurs.co.ukplos.orgumn.edu

Studies have shown that the concentrations found in the nectar and pollen of treated crops are within a range known to cause sublethal effects in bees. plos.org For other non-target insects, such as the parasitoid Anagyrus pseudococci, consuming nectar from imidacloprid-treated buckwheat flowers resulted in significantly reduced survivorship and altered behavior. umn.edu Beyond pollinators, the leaching of imidacloprid from agricultural soils can contaminate adjacent aquatic ecosystems, creating exposure pathways for fish, amphibians, and aquatic invertebrates. nih.govnih.gov The detection of imidacloprid in various freshwater resources confirms this pathway. nih.gov Therefore, the application of tracer-based analytical chemistry, utilizing standards like this compound, is a cornerstone of ecotoxicology, providing the essential data needed to assess the risks that systemic insecticides pose to the broader environment.

Mechanistic Toxicology and Metabolomics Investigations Using Imidacloprid D4

Unraveling Imidacloprid (B1192907) Biotransformation Pathways

The biotransformation of Imidacloprid is a complex process involving multiple enzymatic reactions that alter its chemical structure, toxicity, and eventual excretion from the body. Understanding these pathways is essential for assessing its impact on target and non-target organisms.

The metabolism of Imidacloprid proceeds through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. nih.gov For Imidacloprid, major Phase I pathways include the hydroxylation of the imidazolidine (B613845) ring to form 5-hydroxy-imidacloprid and subsequent oxidation to create imidacloprid-olefin (B105727). researchgate.netnih.gov Another significant pathway involves the reduction of the nitro group to form desnitro-imidacloprid, a metabolite that shows increased potency at mammalian nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Oxidative cleavage of the molecule leads to the formation of 6-chloronicotinic acid (6CNA) and 6-hydroxynicotinic acid (6HNA). researchgate.netnih.gov

Phase II metabolism involves the conjugation of these metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Glucuronidation has been identified as a significant Phase II pathway for Imidacloprid metabolites. nih.gov These metabolites have been identified in various biological systems, including mammalian tissues and aquatic organisms. nih.govnih.gov

Table 1: Key Metabolites of Imidacloprid Identified in Biological Systems

Metabolite NameMetabolic PathwayKey Characteristics
5-hydroxy-imidaclopridPhase I (Hydroxylation)An initial metabolite formed by hydroxylation of the imidazolidine ring. researchgate.net
Imidacloprid-olefinPhase I (Oxidation)Formed from 5-hydroxy-imidacloprid; shows toxicity similar to the parent compound in some aquatic species. researchgate.netnih.gov
Desnitro-imidacloprid (DN-IMI)Phase I (Reduction)Produced by reduction of the nitro group; exhibits higher potency at mammalian nAChRs than Imidacloprid. nih.govnih.gov
6-chloronicotinic acid (6CNA)Phase I (Oxidative Cleavage)A terminal metabolite formed through the cleavage of the molecule. nih.gov
6-hydroxynicotinic acid (6HNA)Phase I (Oxidative Cleavage)A terminal metabolite; found in higher concentrations than the parent compound in ovarian tissue in some studies. nih.gov
Glucuronide ConjugatesPhase II (Glucuronidation)Formed to increase water solubility for excretion. nih.gov

Deuterium (B1214612) labeling is a powerful technique in metabolic research. Imidacloprid-d4 is primarily used as an internal standard for the quantification of Imidacloprid and its metabolites in biological and environmental samples using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Its distinct mass allows it to be differentiated from the unlabeled parent compound, ensuring high accuracy in measurements.

The substitution of hydrogen with deuterium can also influence the rate of metabolic reactions. This is known as the kinetic isotope effect. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond can proceed more slowly. This potential to affect the pharmacokinetic and metabolic profiles of drugs and other xenobiotics is a key area of interest in toxicology. medchemexpress.com By comparing the metabolism of Imidacloprid with that of this compound, researchers can gain insights into the rate-limiting steps of its biotransformation and better understand the enzymatic processes involved.

Metabolic profiling studies, both in vitro and in vivo, are essential for characterizing the biotransformation of Imidacloprid.

In Vitro Studies: These studies utilize subcellular fractions or isolated cells to investigate metabolic pathways in a controlled environment. Research using rat and human liver microsomes and S9 fractions has helped identify the primary sites of metabolism and the enzymes involved, such as cytochrome P450s. nih.gov Studies on non-hepatic tissues, such as ovarian antral follicles, have also demonstrated the capacity to metabolize Imidacloprid, sometimes preferentially forming specific metabolites like 6HNA. nih.gov In such experiments, this compound is indispensable as an internal standard to ensure the accurate quantification of the parent compound and its metabolites.

In Vivo Studies: In vivo studies in animal models provide a comprehensive picture of metabolism within a whole organism. In rats, metabolic profiling of plasma, urine, and feces has characterized the full pathway from absorption to excretion. nih.gov Studies in non-target species like the fruit fly Drosophila have used multiplatform metabolomics (LC-HRMS, GC-MS, and NMR) to identify differential metabolites and perturbed metabolic pathways, such as amino acid and glycerophospholipid metabolism, following Imidacloprid exposure. nih.gov Similarly, research in the freshwater snail Lymnaea stagnalis revealed changes in amino acid, nucleotide, and fatty acid metabolism. researchgate.net

Toxicokinetics and Bioavailability Studies

Toxicokinetics describes the movement and fate of xenobiotics within an organism over time. The use of this compound as an analytical standard is crucial for generating the precise concentration data needed for these assessments.

ADME studies characterize the fundamental pharmacokinetic properties of a compound. In mammalian models, Imidacloprid has demonstrated specific ADME characteristics.

Absorption: Following oral administration in rats, Imidacloprid is rapidly and efficiently absorbed from the gastrointestinal tract, with one study noting 92% absorption. orst.edu Peak plasma concentrations are typically reached within a few hours. orst.edu

Distribution: Once absorbed, Imidacloprid is distributed to various tissues. Studies in rats have detected the parent compound and its metabolites in the brain, liver, kidney, and ovaries. nih.gov

Metabolism: As detailed in section 4.1, Imidacloprid is extensively metabolized, primarily in the liver, into various Phase I and Phase II metabolites. nih.govnih.gov

Excretion: The compound and its metabolites are rapidly excreted from the body, primarily via urine and feces. regulations.gov Studies indicate that it does not tend to accumulate in tissues, with excretion largely complete within 24 to 48 hours. regulations.gov

The toxicokinetics of Imidacloprid vary significantly across different animal classes, which helps to explain the observed differences in sensitivity and toxicity.

Mammalian Models: In rats, Imidacloprid is characterized by rapid absorption and excretion, with no significant bioaccumulation. regulations.gov The metabolism is efficient, leading to a range of metabolites before elimination. nih.gov

Avian Models: Birds are generally more sensitive to Imidacloprid than mammals. wikipedia.org Toxicokinetic studies in Japanese quail show that Imidacloprid is rapidly cleared from the blood, but its metabolites can be detected at higher concentrations than the parent compound. nih.gov In chickens, oral exposure can lead to observable neurobehavioral abnormalities that correlate with the exposure levels. nih.gov The metabolic cost of eliminating the compound may contribute to effects like weight loss in exposed birds. researchgate.net

Aquatic Models: Aquatic organisms show diverse toxicokinetic profiles. In rainbow trout, Imidacloprid is predicted to diffuse easily across the gill epithelium. nih.gov Studies in the mayfly Cloeon dipterum and the amphipod Gammarus pulex show that the metabolite imidacloprid-olefin is toxic and can be more persistent within the organism's tissues than the parent compound, especially in mayflies. nih.gov This poor elimination of a toxic metabolite can lead to cumulative toxicity over time. nih.gov In goldfish, Imidacloprid and its metabolites, including 5-hydroxy-IMI and IMI-urea, accumulate in various tissues such as the gills, liver, kidney, and brain. nih.gov

Table 2: Comparative Toxicokinetic Findings for Imidacloprid Across Different Animal Models

Animal ModelKey Toxicokinetic FindingsReferences
Mammalian (Rat) Rapid absorption and excretion; no significant bioaccumulation; extensive metabolism. orst.eduregulations.gov
Avian (Quail, Chicken) Rapid clearance from blood; metabolites can be present at higher concentrations than the parent compound; high sensitivity. wikipedia.orgnih.govnih.gov
Aquatic (Fish, Invertebrates) Varies by species; metabolite imidacloprid-olefin can be persistent and toxic; potential for cumulative toxicity due to poor elimination in some species. nih.govnih.govnih.gov

Understanding Blood-Brain Barrier Permeability and Tissue Distribution

The ability of a xenobiotic to cross the blood-brain barrier (BBB) is a crucial determinant of its neurotoxic potential. Studies have demonstrated that Imidacloprid can indeed penetrate the BBB in various species. For instance, research on Northern Leopard frogs (Rana pipiens) revealed that Imidacloprid not only crosses the BBB but can also bioaccumulate in the brain. nih.govnsf.gov In these frogs, brain concentrations of Imidacloprid were found to be approximately 14 times higher than the exposure concentration in the surrounding water, indicating significant uptake into the central nervous system. nih.govnsf.gov Similarly, detection of Imidacloprid in the brain tissue of fish further supports its capacity to cross the BBB in non-insect organisms. nsf.gov

The distribution of Imidacloprid and its metabolites varies across different tissues. In laying hens, following oral administration, Imidacloprid was detected in the brain, liver, kidney, muscle, and fat. nih.gov A study on the South American grayish baywing (Agelaioides badius) showed that after a single oral dose, the highest concentrations of Imidacloprid were found in the plasma, followed by the liver and kidney, with elimination from these tissues occurring within 48 hours. mdpi.com In goldfish (Carassius auratus), Imidacloprid and its metabolites were distributed in the gills, intestine, liver, muscle, brain, and gonads. uni-plovdiv.bgmdpi.com The distribution pattern in honeybees (Apis mellifera) showed that while the haemolymph had the lowest concentration, the rectum had the highest, indicating a primary route of elimination. nih.gov Notably, the olefin and 4/5-hydroxy-imidacloprid metabolites were preferentially found in the head, thorax, and abdomen, which are tissues rich in nicotinic acetylcholine receptors. nih.gov

Table 1: Tissue Distribution of Imidacloprid and its Metabolites in Various Species

SpeciesTissues with Detected Imidacloprid/MetabolitesKey FindingsReference
Northern Leopard Frog (Rana pipiens)BrainBioaccumulation in the brain, with concentrations up to 14 times higher than water exposure. nih.govnsf.gov nih.govnsf.gov
South American Grayish Baywing (Agelaioides badius)Plasma, Liver, KidneyHighest concentrations detected in plasma. mdpi.com mdpi.com
Goldfish (Carassius auratus)Gills, Intestine, Liver, Muscle, Brain, GonadsWidespread distribution of Imidacloprid and its metabolites. uni-plovdiv.bgmdpi.com uni-plovdiv.bgmdpi.com
Honeybee (Apis mellifera)Head, Thorax, Abdomen, Haemolymph, Midgut, RectumMetabolites concentrated in nAChR-rich tissues like the head and thorax. nih.gov nih.gov
Laying HensBrain, Liver, Kidney, Muscle, Fat, EggsIMI and its metabolites were found in various tissues and eggs up to 7 days post-exposure. nih.gov nih.gov

Exploring Mechanisms of Action and Physiological Responses

Molecular Interactions with Nicotinic Acetylcholine Receptors (nAChRs)

The primary mechanism of action of Imidacloprid is its interaction with nicotinic acetylcholine receptors (nAChRs). inchem.orgdrugbank.com These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central nervous system of insects. Imidacloprid acts as an agonist at these receptors, mimicking the action of the neurotransmitter acetylcholine. inchem.orgresearchgate.net This binding leads to the persistent activation of the nAChRs, causing a continuous influx of ions and depolarization of the postsynaptic membrane. The result is hyperexcitation of the nerve cells, followed by paralysis and eventual death of the insect. inchem.orgnih.gov

The selective toxicity of Imidacloprid towards insects over mammals is attributed to differences in the structure and binding affinity of nAChRs between these two groups. inchem.org Imidacloprid exhibits a much higher affinity for insect nAChRs compared to mammalian nAChRs. caymanchem.com For example, the binding affinity of Imidacloprid for nAChRs from the aphid Myzus persicae and the fruit fly Drosophila melanogaster is significantly higher than for rat brain membranes. caymanchem.com Furthermore, research has shown that specific subunits of the nAChR, both alpha and non-alpha, contribute to the interaction with Imidacloprid. researchgate.netcapes.gov.br In some cases, mutations in the nAChR subunits, such as the Y151M mutation in the brown planthopper (Nilaparvata lugens), can alter the interaction with Imidacloprid, leading to resistance. nih.gov Interestingly, some studies suggest that Imidacloprid may have both agonist and antagonist effects on certain nAChR subtypes. inchem.orgmdpi.comresearchgate.net

Sublethal Physiological Disruptions: Metabolic, Endocrine, and Neurological Effects

Exposure to sublethal concentrations of Imidacloprid can lead to a range of physiological disruptions in both target and non-target organisms. These effects can impact metabolic processes, endocrine function, and neurological health.

Metabolic Effects: Studies on the cotton aphid (Aphis gossypii) have shown that sublethal exposure to Imidacloprid can alter metabolic pathways related to energy consumption, such as glycolysis and gluconeogenesis. nih.gov In mice on a high-fat diet, Imidacloprid was found to increase body weight gain and adiposity and impair glucose metabolism without an increase in food intake. caymanchem.com

Endocrine Disruption: Imidacloprid has been identified as a potential endocrine-disrupting chemical (EDC). plos.org It may interfere with metabolic homeostasis and steroidogenesis by inhibiting cytochrome P450 (CYP) enzyme activities. plos.org In male mice, Imidacloprid has been shown to interact with the androgen receptor and affect the expression of genes involved in testosterone (B1683101) production. nsf.gov

Neurological Effects: In rats, in utero exposure to Imidacloprid has been linked to neurobehavioral deficits in offspring. researchgate.net Sublethal exposure in various insect species has been shown to impair learning and memory, reduce feeding, and alter mobility. caymanchem.comnih.gov For instance, chronic sublethal exposure impairs aversive learning and memory retention in honeybees. caymanchem.com In crickets, a high sublethal rate of Imidacloprid reduced feeding, mass gain, and mobility. nih.gov

Table 2: Summary of Sublethal Effects of Imidacloprid

OrganismPhysiological System AffectedObserved EffectsReference
Cotton Aphid (Aphis gossypii)MetabolismAlterations in glycolysis and gluconeogenesis. nih.gov nih.gov
MiceMetabolism/EndocrineIncreased body weight, impaired glucose metabolism. caymanchem.com caymanchem.com
Male MiceEndocrineInteraction with androgen receptor, altered gene expression for testosterone production. nsf.gov nsf.gov
Rats (in utero exposure)NeurologicalNeurobehavioral deficits in offspring. researchgate.net researchgate.net
Honeybee (Apis mellifera)NeurologicalImpaired aversive learning and memory. caymanchem.com caymanchem.com
Cricket (Nemobius sylvestris)Neurological/BehavioralReduced feeding, mass gain, and mobility. nih.gov nih.gov
Small Brown Planthopper (Laodelphax striatellus)ReproductionIncreased fecundity at low sublethal concentrations. nih.gov nih.gov
Ladybug (Ceratomegilla undecimnotata)Development/ReproductionExtended larval development time, reduced fecundity. mdpi.com mdpi.com

Oxidative Stress, Inflammation, and Apoptosis Pathways in Imidacloprid Exposure

A growing body of evidence indicates that Imidacloprid exposure can induce oxidative stress, leading to cellular damage, inflammation, and apoptosis (programmed cell death).

Oxidative Stress: Imidacloprid has been shown to stimulate the generation of reactive oxygen species (ROS) and disrupt the balance of antioxidant enzymes. uni-plovdiv.bgnih.govnih.gov In human neuroblastoma cells, Imidacloprid induced mitochondrial dysfunction and the production of ROS. nih.gov Studies on the greater wax moth (Galleria mellonella) demonstrated a dose-dependent increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similar findings of increased oxidative stress have been reported in various other organisms, including frogs and fish. uni-plovdiv.bg

Inflammation: The oxidative stress induced by Imidacloprid can trigger inflammatory responses. In human intestinal epithelial cells, Imidacloprid exposure led to increased intestinal permeability and elevated serum levels of inflammatory biomarkers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). sigmaaldrich.com In mast cells, which are key players in allergic inflammation, Imidacloprid has been shown to inhibit their activation, an effect mediated through α7-nicotinic acetylcholine receptors. rsc.org

Apoptosis: Oxidative stress and the subsequent cellular damage can ultimately lead to apoptosis. In human neuroblastoma cells, Imidacloprid-induced oxidative stress was shown to cause DNA damage and apoptosis. nih.gov In human lymphocytes, Imidacloprid has been reported to induce apoptosis and has the potential for DNA destruction. nih.gov In adult rats, Imidacloprid exposure was found to exert its toxic action via oxidative stress that mediates cellular apoptosis and inflammation. nih.gov

Ecological and Environmental Risk Assessment Supported by Imidacloprid D4 Data

Quantification of Imidacloprid (B1192907) and Metabolite Residues in Biota

The use of Imidacloprid-d4 as an internal standard is essential for determining the concentration of the parent compound and its metabolites in various organisms, providing a clear picture of exposure levels in natural ecosystems.

Analytical methods utilizing internal standards like this compound have been developed to concurrently measure imidacloprid and its toxicologically significant metabolites, such as 5-hydroxy-imidacloprid and olefin-imidacloprid. psu.eduresearchgate.net These methods are applied to a range of hive-related samples, including honeybees, pollen, nectar, honey, and wax. psu.eduresearchgate.net Studies show that honeybees can metabolize a majority of ingested imidacloprid within an hour, highlighting the importance of analyzing both the parent compound and its metabolites like 5-hydroxy-imidacloprid and imidacloprid-olefin (B105727) to understand the full exposure profile. researchgate.net Research comparing honeybees and bumblebees found that after exposure, honeybees maintained much lower bodily residues of imidacloprid (<0.2 ng per bee) compared to bumblebees (2.4 ng per bee), a differential that helps explain varying behavioral resilience between the species. nih.gov

Residue analysis in honeybees has detected fluctuating levels of imidacloprid over several weeks post-application, with concentrations varying significantly at different time points. connectjournals.com The contamination of nectar and pollen from treated plants is a primary route of exposure for bees. nih.gov Even when neonicotinoids are not applied directly, flowering plants near treated areas can become contaminated; one study found that imidacloprid concentrations in flowers adjacent to treated turfgrass often exceeded levels considered safe for honey bees. purdue.edu The analysis of these varied matrices is crucial, as residues have been found to be higher in diet patties compared to sugar syrup, indicating that the exposure route can significantly influence the concentration within a colony. researchgate.net

Table 1: Imidacloprid and Metabolite Residue Levels in Pollinators and Hive Matrices

Species/Matrix Compound(s) Measured Finding Reference
Honeybee (Apis mellifera) Imidacloprid Maintained bodily residues <0.2 ng/bee after continuous exposure. nih.gov
Bumblebee (Bombus terrestris) Imidacloprid Maintained bodily residues of 2.4 ng/bee after continuous exposure. nih.gov
Honeybee (Apis mellifera) Imidacloprid Mean residues fluctuated over 5 weeks post-application, with levels of 1.06 mg/kg at 48h, 0.26 mg/kg at 1 week, and 1.47 mg/kg at 4 weeks. connectjournals.com
Honeybee (Apis mellifera) Imidacloprid, 5-hydroxy-imidacloprid, Imidacloprid-olefin The majority (83-92%) of an initial dose was metabolized after 1 hour. researchgate.net
Flowers (Monarda didyma) Imidacloprid Concentrations in flowers near treated turfgrass often exceeded levels considered safe for honey bees. purdue.edu
Nectar & Pollen (from seed-treated sunflowers) Imidacloprid No quantifiable residues were detected (LOD: 0.0015 mg/kg). researchgate.net

Deuterated standards are explicitly used in methodologies for detecting imidacloprid in avian samples. In one study, tissue and fecal samples from domestic chickens were spiked with this compound (d4-IMI) to accurately quantify residues of the parent compound and its metabolites, 5-OH-imidacloprid and IMI-olefin. nih.gov Another study on laying hens used this compound as an internal standard for analyzing eight different target analytes in tissues, eggs, and feces. nih.gov

These robust analytical methods have been applied to wild bird populations, revealing widespread exposure. A study across diverse Texas ecoregions detected imidacloprid in 36% of 294 plasma samples from 55 bird species, with quantifiable concentrations ranging from 10.8 to 36,131 pg/mL. nih.govresearchgate.net This indicates that birds with varied life histories and from different taxonomic families are at risk of exposure. researchgate.net Feces and droppings serve as a valuable non-lethal matrix for monitoring. While the parent imidacloprid compound may not persist in weathered droppings, its metabolites, imidacloprid-5-hydroxy and imidacloprid-olefin, have been detected, confirming exposure. usgs.gov Furthermore, analysis of bird nests has shown significant contamination, with one UK-based study detecting imidacloprid in 89.1% of collected nests. beyondpesticides.org

Table 2: Imidacloprid and Metabolite Concentrations in Avian Samples

Species/Matrix Compound(s) Measured Concentration Range Reference
Wild Birds (55 species) / Plasma Imidacloprid 10.8–36,131 pg/mL (in 12% of samples) nih.govresearchgate.net
Domestic Chicken / Whole Blood Imidacloprid, 5-OH-IMI, IMI-olefin Concentrations of metabolites were higher than the parent compound at all sampling times. nih.gov
Domestic Chicken / Feces Imidacloprid, 5-OH-IMI, IMI-olefin IMI was detectable 15 days post-exposure. nih.gov
Laying Hen / Tissues, Eggs, Feces Imidacloprid and 7 metabolites This compound used as an internal standard for quantification. nih.gov
Bird Nests (UK) Imidacloprid Detected in 89.1% of 103 nests analyzed. beyondpesticides.org

In aquatic ecotoxicology, this compound is instrumental for quantifying residues in organisms like crayfish (Procambarus clarkii). A method was developed using a d4 internal standard to determine levels of imidacloprid and its metabolites, including 5-hydroxy imidacloprid, olefin imidacloprid, imidacloprid urea, and 6-chloronicotinic acid, in various crayfish tissues. researchgate.netnih.gov The study noted significant matrix effects, with ion enhancement for imidacloprid in the cephalothorax and for other metabolites in the hepatopancreas and muscle, underscoring the necessity of an internal standard for accurate quantification. researchgate.net Other multi-residue methods have been developed for screening pesticides in crayfish and other aquatic products, capable of detecting contaminants at low ng/g levels. usda.govnih.gov

For zebrafish (Danio rerio), a key model organism, studies on the toxic effects of imidacloprid rely on precise exposure concentrations. Research investigating the combined effects of clothianidin and imidacloprid confirmed exposure media concentrations using HPLC-MS/MS. nih.gov Such analytical validation is crucial for interpreting the results of toxicological studies, including those that assess embryonic development and behavioral outcomes. nih.govresearchgate.net

Table 3: Analytical Findings for Imidacloprid in Aquatic Organisms

Organism/Matrix Compound(s) Measured Analytical Finding Reference
Crayfish (Procambarus clarkii) Tissues Imidacloprid, 5-hydroxy imidacloprid, olefin imidacloprid, imidacloprid urea, 6-chloronicotinic acid This compound was used as an internal standard to correct for significant matrix effects. researchgate.netnih.gov
Zebrafish (Danio rerio) Embryos Imidacloprid, Clothianidin Binary mixtures exhibited synergistic effects in a dose-dependent manner. nih.govresearchgate.net
Grass Carp, Crayfish, Crab 87 Pesticides including Imidacloprid A screening method was developed with detection limits between 1 and 500 μg/kg. nih.gov

Investigating Sublethal and Chronic Ecotoxicological Impacts

This compound provides the analytical foundation to link specific, verified exposure levels to observed sublethal and chronic effects, such as behavioral changes and reproductive toxicity.

Sublethal exposure to imidacloprid has been shown to cause significant behavioral deficits across different species, with the accuracy of these findings supported by precise dose quantification. In honeybees, exposure to imidacloprid has been found to impair olfactory learning and discrimination tasks, reduce foraging activity, and decrease activity at the hive entrance. nih.govresearchgate.net Laboratory tests revealed that sublethal doses caused bees to become significantly less active and impaired their communicative capacity, though these effects were transitory. researchgate.net

Table 4: Summary of Sublethal Behavioral and Learning Impairments

Species Observed Effect Exposure Context Reference
Honeybee (Apis mellifera) Decreased learning performance in an olfactory task; reduced foraging and hive activity. Semi-field and laboratory conditions. nih.govresearchgate.net
Honeybee (Apis mellifera) Reduced mobility and impaired communicative capacity. Laboratory tests with sublethal doses. researchgate.net
Zebrafish (Danio rerio) Decreased larval swimming activity, reduced novel tank exploration, increased startle response. Embryonic/developmental exposure. nih.govduke.edu
Zebrafish (Danio rerio) Embryo Altered mean burst duration and burst count per minute (motor activity). Exposure to ≥ 50 µM imidacloprid. altex.org

Imidacloprid exposure has been linked to significant reproductive and developmental toxicity in a range of organisms. In laboratory studies with male rats, chronic exposure led to a deterioration in sperm parameters, including decreased motility and concentration, increased morphological abnormalities, and seminal DNA fragmentation. nih.gov These effects were accompanied by a significant decrease in testosterone (B1683101) levels and an increase in germ cell apoptosis, indicating a suppression of testicular function. nih.gov Developmental neurotoxicity studies in rats found that perinatal exposure to imidacloprid resulted in a persistent reduction in the size of brain regions like the caudate/putamen and corpus callosum. frontiersin.orgfarmlandbirds.netnih.gov

In pollinators, imidacloprid affects development from the larval stage. Exposure can cause developmental delays in honey bee larvae, disrupting molting regulation and nutrient metabolism. nih.govelifesciences.org For ground-nesting squash bees, female exposure to imidacloprid led to an 85% reduction in nest digging and an 89% decrease in offspring production. technologynetworks.com In vertebrates, developmental exposure can also compromise the immune system. Studies in Wistar rats showed that imidacloprid caused age-dependent adverse effects on developing immunity, which were exacerbated when exposure continued throughout development. nih.gov These diverse findings all depend on accurate dose administration and confirmation, a process where analytical standards like this compound are indispensable.

Table 5: Key Findings in Reproductive and Developmental Toxicity

Species Toxicity Type Key Finding(s) Reference
Rat (Male) Reproductive Deterioration of sperm parameters, decreased testosterone, increased germ cell apoptosis, and seminal DNA fragmentation. nih.govsrce.hr
Rat (Offspring) Developmental Neurotoxicity Significant reduction in the thickness/size of brain structures (caudate/putamen, corpus callosum) following perinatal exposure. frontiersin.orgfarmlandbirds.netnih.gov
Honeybee (Apis mellifera) Larvae Developmental Developmental delays, disruption of molting regulation and nutrient energy metabolism. nih.govelifesciences.org
Squash Bee (Peponapis pruinosa) Reproductive 85% fewer nests dug and 89% fewer offspring produced by exposed females. technologynetworks.com
Rat (Offspring) Developmental Immunotoxicity Age-dependent adverse effects on the developing immune system. nih.gov
Rabbit (Female) Developmental Reduced embryo growth and bone ossification in offspring at high maternal doses. orst.edu

Immunological and Endocrine Disruptions in Exposed Wildlife

Research leveraging the precise quantification afforded by this compound has revealed that Imidacloprid can act as an endocrine-disrupting chemical (EDC) and an immunotoxicant in various wildlife species. nih.govnih.govsvdcdn.com As an EDC, Imidacloprid can interfere with hormonal systems, potentially leading to adverse reproductive and developmental outcomes. nih.govimi.hr Studies in laboratory animals have demonstrated that Imidacloprid exposure can disrupt steroidogenesis by inhibiting cytochrome P450 (CYP) enzyme activities and may alter reproductive functions, affecting hormone levels and causing damage to reproductive organs. nih.govsrce.hr For instance, investigations have noted testicular damage in male rabbits and altered reproductive capabilities in rats. srce.hr In some fish species, long-term exposure to neonicotinoids like Imidacloprid has been shown to alter hormone production and gene expression related to the hypothalamic-pituitary-gonad (HPG) axis. frontiersin.org

Beyond its endocrine effects, Imidacloprid has been shown to suppress immune responses. srce.hr Studies in mice indicated that Imidacloprid can suppress cell-mediated immunity, evidenced by a decreased delayed-type hypersensitivity (DTH) response. nih.gov These immunosuppressive effects could be attributed to the direct cytotoxic effects of the compound against T cells, suggesting that long-term exposure could be detrimental to the immune system. nih.gov Such disruptions can have cascading effects, making wildlife more susceptible to diseases and other environmental stressors.

Table 1: Reported Immunological and Endocrine Effects of Imidacloprid in Wildlife and Laboratory Animals Data in this table is based on studies of Imidacloprid, where quantification often relies on internal standards like this compound.

Species StudiedSystem AffectedObserved EffectsReference(s)
Laboratory Rats Endocrine/ReproductiveDisrupted steroidogenesis, altered reproductive ability, adverse effects on offspring development. nih.gov, srce.hr, imi.hr
BALB/c Mice ImmuneSuppression of cell-mediated immunity, decreased DTH response, histopathological alterations in spleen and liver. nih.gov
Male Rabbits ReproductiveTesticular damage potentially leading to infertility. srce.hr
Zebrafish EndocrineAltered hormone production and gene expression in the HPG axis. frontiersin.org
Honey Bees EndocrineDisruption of larval molting regulation, leading to developmental delays. frontiersin.org

Interacting Factors and Complex Environmental Exposures

The environmental impact of Imidacloprid is rarely due to the chemical acting in isolation. Its toxicity and risk profile are often modified by interactions with other chemical and environmental factors. Analytical methods using this compound are crucial for quantifying the parent compound in these complex scenarios, allowing researchers to parse the effects of such interactions.

Synergistic Effects of Imidacloprid with Co-Occurring Contaminants

In agricultural landscapes, wildlife is often exposed to a mixture of pesticides. Research demonstrates that the combined effect of these chemicals can be synergistic, meaning the total toxicity is greater than the sum of the individual parts. nih.gov A study on honey bees (Apis mellifera) investigated the effects of Imidacloprid in binary mixtures with seven other common pesticides. nih.gov The findings revealed that certain combinations significantly increased bee mortality beyond what would be expected from either chemical alone. nih.gov For example, mixtures of Imidacloprid with the fungicide tetraconazole, the insecticide sulfoxaflor, and the insecticide/nematicide oxamyl (B33474) all exhibited synergistic toxicity. nih.gov This highlights the importance of assessing chemical mixtures, as single-compound risk assessments may underestimate the true environmental danger.

Table 2: Interaction of Imidacloprid with Other Pesticides on Honey Bee (Apis mellifera) Mortality Based on a study simulating field exposure via spraying methods. The precise measurement of Imidacloprid in such mixture studies is facilitated by the use of internal standards like this compound.

Pesticide Mixture (with Imidacloprid)Co-contaminant ClassType of InteractionReference
Tetraconazole (Domark®) FungicideSynergistic nih.gov
Sulfoxaflor (Transform®) InsecticideSynergistic nih.gov
Oxamyl (Vydate®) Insecticide/NematicideSynergistic nih.gov
Acephate (Bracket®) InsecticideAdditive nih.gov
Lambda-cyhalothrin (Karate®) InsecticideAdditive nih.gov
Clothianidin (Belay®) InsecticideNo Additive/Synergistic nih.gov
Glyphosate (Roundup®) HerbicideNo Additive/Synergistic nih.gov

Influence of Environmental Stressors (e.g., Temperature, Habitat Degradation) on Toxicity

Environmental conditions play a significant role in mediating the toxicity of contaminants like Imidacloprid. Factors such as temperature, water quality, and the health of an ecosystem can influence both the persistence of the chemical and the susceptibility of organisms. For example, the half-life of Imidacloprid is highly dependent on the matrix it is in; while it is stable in soil, it degrades rapidly in water via photolysis. epa.gov Therefore, in turbid aquatic systems or areas with low light penetration, the compound may persist longer, increasing exposure duration for aquatic organisms. researchgate.netnih.gov

Furthermore, habitat degradation can exacerbate the effects of pesticide exposure. Degraded habitats may offer fewer resources, placing organisms under physiological stress and making them more vulnerable to the toxic effects of chemicals. Runoff from agricultural areas can lead to the contamination of adjacent natural habitats, and the concentration of Imidacloprid in these areas can be high enough to pose a lethal threat to sensitive non-target aquatic invertebrates. researchgate.net The precise measurement of these concentrations in various environmental compartments (soil, water, nectar), made reliable by using standards like this compound, is essential for understanding how environmental stressors influence real-world exposure and toxicity. oup.com

Data-Driven Contributions to Regulatory Frameworks and Conservation Strategies

Accurate monitoring data, underpinned by reliable analytical standards like this compound, forms the scientific basis for environmental regulations and conservation efforts worldwide. semanticscholar.orgcanada.ca The detection of Imidacloprid in soil, water, and non-target organisms has driven significant policy changes aimed at mitigating its ecological risks.

In 2018, the European Union banned all outdoor uses of Imidacloprid after a review by the European Food Safety Authority (EFSA) concluded that it posed a significant risk to wild bees and honeybees. wikipedia.orgeuropa.eu Similarly, Health Canada's Pest Management Regulatory Agency (PMRA) re-evaluated Imidacloprid and, based on risks to aquatic invertebrates, mandated changes to its use, including reduced application rates for certain seed treatments and restrictions on the timing of applications on crops like blueberries. oup.comcanada.ca

Post-regulation monitoring is crucial to assess the effectiveness of such measures. A Canadian study that used this compound as an internal standard for its analytical work monitored Imidacloprid concentrations in nectar, flowers, and hummingbird cloacal fluid before and after the 2021 regulations. oup.comsemanticscholar.org The results indicated that despite the new restrictions, Imidacloprid persisted in the environment, suggesting that legacy contamination and accumulation in off-crop areas continue to pose a threat to wildlife. oup.comsemanticscholar.org This type of data-driven feedback is vital for adapting and refining conservation strategies and regulatory frameworks to better protect the environment from persistent chemical threats. oup.com In the United States, the Environmental Protection Agency (EPA) also assesses the use of Imidacloprid, considering its potential impact on endangered and threatened species as part of its registration review process. epa.govwikipedia.org

Emerging Research Frontiers and Future Prospects for Imidacloprid D4

Integration of Imidacloprid-d4 with Multi-Omics Approaches (Genomics, Proteomics, Metabolomics)

The advent of multi-omics technologies—genomics, proteomics, and metabolomics—offers a holistic view of the biological impacts of toxicants. Integrating isotopically labeled compounds like this compound can significantly enhance the resolution and accuracy of these approaches.

Recent studies have begun to unravel the complex biological perturbations caused by Imidacloprid (B1192907) using multi-omics. For instance, integrated transcriptomic and metabolomic analysis in zebrafish exposed to Imidacloprid revealed significant behavioral disruptions, including anxiety and depression, linked to disruptions in circadian rhythm and metabolic imbalances. nih.gov Another multi-omics study on the bacterium Agrobacterium sp. InxBP2 identified specific genes and proteins involved in the biodegradation of Imidacloprid. nih.govresearchgate.net This research demonstrated that the bacterium could achieve approximately 88% degradation of Imidacloprid within 20 days. nih.gov

Metabolomics studies on Drosophila exposed to Imidacloprid have identified numerous differential metabolites, primarily amino acids, sugars, fatty acids, and organic acids, indicating significant metabolic disruption. nih.gov The use of multi-platform metabolomics, combining LC-HRMS, GC-MS, and NMR, has been shown to provide a more comprehensive understanding of these metabolic perturbations. nih.gov

While these studies primarily used the non-labeled form of Imidacloprid, the incorporation of this compound as an internal standard in the metabolomics workflow would provide more precise quantification of the parent compound and its metabolites. Furthermore, stable isotope tracing using this compound could elucidate metabolic pathways by tracking the transformation of the labeled compound within the organism. This approach, combining multi-omics with stable isotope labeling, promises to provide a more detailed mechanistic understanding of Imidacloprid's toxicity and fate in biological systems. mdpi.commdpi.com

Table 1: Examples of Multi-Omics Studies on Imidacloprid

OrganismOmics ApproachesKey FindingsReference
Zebrafish (Danio rerio)Transcriptomics, MetabolomicsBehavioral disorders linked to disrupted circadian rhythm and metabolic imbalance. nih.gov
Agrobacterium sp. InxBP2Genomics, Proteomics, MetabolomicsIdentification of genes and proteins responsible for Imidacloprid biodegradation. nih.govresearchgate.net
Drosophila melanogasterLC-HRMS, GC-MS, NMR-based MetabolomicsIdentification of differential metabolites, including amino acids, sugars, and fatty acids. nih.gov

Advanced Computational Modeling and Predictive Ecotoxicology Using Isotopic Data

Computational modeling and predictive ecotoxicology are becoming indispensable tools for assessing the environmental risks of pesticides. usda.gov These models rely on accurate data on the compound's fate, transport, and toxicity. Isotopic data, obtainable through studies using this compound, can significantly refine these models.

By using this compound in laboratory and field studies, researchers can more accurately trace its movement and transformation in soil and water systems. ucanr.eduorst.edu This data is critical for developing and validating fate and transport models that predict environmental concentrations. The persistence of Imidacloprid in soil and its potential to leach into groundwater are significant environmental concerns. ucanr.eduorst.edu Accurate modeling, enhanced by isotopic data, can help predict which environments are most at risk.

Furthermore, understanding the time-cumulative toxicity of neonicotinoids is crucial for accurate risk assessment. mdpi.com Experimental evidence shows that the toxicity of these compounds increases with both dose and exposure time, a factor often overlooked in traditional ecotoxicology. mdpi.comnih.gov Studies using this compound can provide precise measurements of uptake and depuration rates in organisms, leading to more accurate toxicokinetic models. These models, in turn, improve the prediction of chronic toxicity and help to establish more protective environmental quality standards.

Development of Novel Biosensors and Rapid Detection Methods for Imidacloprid Residues

The need for rapid, sensitive, and on-site detection of pesticide residues has driven the development of novel biosensors. nih.govresearchgate.netscirp.org These technologies offer an alternative to traditional, time-consuming chromatographic methods. mdpi.commdpi.complos.org

Various types of biosensors are being developed for Imidacloprid detection, including electrochemical sensors, quenchbody (Q-body) immunoassays, and those based on molecularly imprinted polymers (MIPs). nih.govmdpi.comnih.gov For example, a novel quenchbody immunoassay has been developed that can detect Imidacloprid at a limit of 10 ng/mL within minutes. nih.gov Electrochemical sensors using modified electrodes have also shown high sensitivity, with some capable of detecting Imidacloprid at concentrations as low as 0.01 ng/L. mdpi.com Additionally, smart plant-wearable biosensors are being explored for in-situ analysis of pesticide residues on crop surfaces. nih.gov

In the development and validation of these novel detection methods, this compound plays a vital role as an internal standard. caymanchem.com By spiking samples with a known concentration of this compound, the accuracy and reliability of the new method can be rigorously tested against established analytical techniques like LC-MS/MS. alliedacademies.orgmdpi.com This ensures that the novel biosensors provide quantitative data that is comparable to the gold standard methods.

Table 2: Comparison of Novel Detection Methods for Imidacloprid

Detection MethodPrincipleLimit of Detection (LOD)Key AdvantagesReference
Quenchbody (Q-body) ImmunoassayFluorescence quenching of a dye-labeled antibody fragment upon binding to Imidacloprid.10 ng/mLRapid (few minutes), high dynamic range. nih.gov
Electrochemical Sensor (MIP-based)Electrochemical detection using a molecularly imprinted polymer on a modified electrode.0.1 µM - 0.01 ng/LHigh sensitivity and selectivity. mdpi.com
Lateral Flow Assay (LFA)Immunochromatographic method using gold nanoparticles.10 ng/mLRapid (within 7 minutes), suitable for on-site screening. mdpi.com

Sustainable Agricultural Practices and Integrated Pest Management (IPM) Informed by this compound Research

Research utilizing this compound can provide crucial data to inform more sustainable agricultural practices and enhance Integrated Pest Management (IPM) programs. ucanr.eduacetamiprid.com IPM aims to minimize pesticide use by combining various pest control methods.

By using this compound to study the environmental fate and behavior of the insecticide, researchers can better understand how it moves through the plant and the surrounding environment. orst.eduwikipedia.org This knowledge is essential for optimizing application methods to maximize efficacy against target pests while minimizing off-target effects and environmental contamination. For example, understanding the systemic uptake of Imidacloprid in different crops can help determine the most effective timing and method of application, potentially reducing the total amount of pesticide needed. orst.edu

Furthermore, data on the persistence and degradation of Imidacloprid in soil and water, gathered using labeled compounds, can inform best management practices to prevent water contamination. ucanr.edu This includes recommendations on avoiding applications before heavy rainfall and using buffer zones around water bodies. ucanr.edu By providing a clearer picture of the environmental risks, research with this compound can guide the development of more sustainable and environmentally conscious pest management strategies. acetamiprid.com

Bridging Laboratory Findings with Real-World Ecological Impact Assessments

A significant challenge in ecotoxicology is extrapolating laboratory findings to real-world ecosystems. nih.govusda.gov Studies using this compound can help bridge this gap by enabling more accurate and relevant ecological impact assessments.

Isotopically labeled Imidacloprid allows for precise tracking of the pesticide in complex environmental matrices, from soil and water to various organisms within a food web. raco.cat This facilitates a better understanding of exposure pathways and bioaccumulation potential under field conditions. For instance, a study assessing the impact of Imidacloprid use in forests on aquatic macroinvertebrates used baseline data and compared upstream and downstream sites to evaluate community changes. nih.gov While this study did not explicitly use this compound, incorporating it into such field monitoring would allow for direct measurement of Imidacloprid concentrations in water, sediment, and biota, providing a direct link between exposure and observed ecological effects. researchgate.net

Mesocosm studies, which simulate natural ecosystems on a smaller scale, can also benefit from the use of this compound. One such study investigating the effects of Imidacloprid on a tropical freshwater ecosystem found significant changes in macroinvertebrate and zooplankton communities at environmentally relevant concentrations. researchgate.net Using this compound in these experiments would allow for precise mass balance calculations, helping to understand the distribution and fate of the pesticide within the entire system and its direct correlation to the observed toxic effects on various trophic levels. fsc.orgnih.gov This detailed information is invaluable for refining ecological risk assessments and ensuring that regulatory decisions are based on a comprehensive understanding of a pesticide's real-world impacts. wur.nl

Q & A

Basic Research Questions

Q. How should researchers design experiments to validate the use of Imidacloprid-d4 as an internal standard in LC-MS/MS quantification?

  • Methodology : Optimize mass spectrometry parameters (e.g., collision energy, ion transitions) to distinguish this compound from unlabeled Imidacloprid. Use isotope dilution techniques to correct for matrix effects. Validate recovery rates (80–120%) and precision (RSD <15%) across replicates, referencing EPA guidelines for product chemistry data .
  • Key Data : Studies like "Development and Validation of Analytical Method for Active Ingredient Analysis" (Project 10193) provide HPLC protocols for deuterated analogs, including column specifications (C18, 5 µm) and mobile phase gradients (acetonitrile/water with 0.1% formic acid) .

Q. What are the critical parameters for ensuring isotopic purity of this compound in environmental residue analysis?

  • Methodology : Conduct nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (>98% purity). Monitor for isotopic exchange in aqueous matrices using stability studies under varying pH (4–9) and temperature (4–40°C) conditions .
  • Data Contradictions : Some EPA reports note deuterium loss in alkaline conditions (pH >8), necessitating pH-adjusted sample preparation .

Advanced Research Questions

Q. How can researchers resolve spectral interference between this compound and co-eluting metabolites in complex matrices?

  • Methodology : Employ tandem mass spectrometry (MS/MS) with differential fragment ion selection (e.g., m/z 209 for this compound vs. m/z 175 for metabolites). Use chromatographic separation (e.g., UPLC with HSS T3 columns) to reduce overlap. Cross-validate with unspiked control samples to confirm specificity .
  • Case Study : "Product Chemistry Data for ARC-IMIDA 4#" (Project 11/84930/2/1) highlights challenges in distinguishing degradation products (e.g., desnitro-imidacloprid) from the parent compound .

Q. What statistical approaches are recommended for reconciling contradictory data on this compound stability in long-term environmental exposure studies?

  • Methodology : Apply mixed-effects models to account for batch variability and environmental covariates (e.g., UV exposure, microbial activity). Use survival analysis for degradation kinetics, with significance thresholds (p <0.05) adjusted for multiple comparisons. Reference EPA stability studies (e.g., "Physical and Chemical Characteristics of Imidacloprid 75 WP") showing 85% retention after 30 days at 25°C .
  • Data Conflict Example : Discrepancies in half-life estimates (e.g., 40–120 days in soil) may arise from differences in organic matter content or analytical detection limits .

Q. How can researchers ensure compliance with ethical and regulatory standards when using this compound in non-target organism toxicity assays?

  • Methodology : Follow OECD Test Guidelines 213 (honeybee acute oral toxicity) and 227 (earthworm reproduction). Use negative controls to distinguish isotope effects from toxicity. Document protocols for institutional animal care committee review, including dose ranges (0.1–100 µg/L) and endpoints (mortality, fecundity) .
  • Ethical Framework : Align with ICH guidelines for preclinical data interpretation, emphasizing transparency in reporting adverse effects (e.g., sublethal behavioral changes) .

Data Presentation and Reproducibility Guidelines

  • Tables :

    ParameterThis compound (25°C)Imidacloprid (25°C)Source Study
    Half-life in soil60–90 days30–60 daysARC/EX/860/004/P/1
    Recovery in water92% ± 5%88% ± 7%Jai Research
  • Recommendations :

    • Store this compound at -20°C in amber vials to prevent photodegradation .
    • Use isotopically labeled internal standards for matrix-matched calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.